molecular formula C11H10O2 B1681750 1,4-Benzenediol, 2-(3-methyl-3-buten-1-ynyl)- CAS No. 22944-03-2

1,4-Benzenediol, 2-(3-methyl-3-buten-1-ynyl)-

Cat. No. B1681750
CAS RN: 22944-03-2
M. Wt: 174.2 g/mol
InChI Key: ZUEGEPDZNAILQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Benzenediol, 2-(3-methyl-3-buten-1-ynyl)-, also known as 2-(3-Methyl-3-buten-1-yn-1-yl)-1,4-benzenediol, is a chemical compound with the molecular formula C11H10O2 . It has an average mass of 174.196 Da and a monoisotopic mass of 174.068085 Da .


Molecular Structure Analysis

The molecular structure of 1,4-Benzenediol, 2-(3-methyl-3-buten-1-ynyl)- consists of a benzene ring substituted with two hydroxyl groups and a 3-methyl-3-buten-1-ynyl group . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 342.4±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 60.9±3.0 kJ/mol and a flash point of 169.3±22.5 °C . The compound has a molar refractivity of 50.5±0.4 cm3, and it has 2 H bond acceptors and 2 H bond donors .

properties

IUPAC Name

2-(3-methylbut-3-en-1-ynyl)benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-8(2)3-4-9-7-10(12)5-6-11(9)13/h5-7,12-13H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEGEPDZNAILQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C#CC1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945629
Record name 2-(3-Methylbut-3-en-1-yn-1-yl)benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Benzenediol, 2-(3-methyl-3-buten-1-ynyl)-

CAS RN

22944-03-2
Record name Siccayne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022944032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Methylbut-3-en-1-yn-1-yl)benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Benzenediol, 2-(3-methyl-3-buten-1-ynyl)-
Reactant of Route 2
Reactant of Route 2
1,4-Benzenediol, 2-(3-methyl-3-buten-1-ynyl)-
Reactant of Route 3
Reactant of Route 3
1,4-Benzenediol, 2-(3-methyl-3-buten-1-ynyl)-
Reactant of Route 4
Reactant of Route 4
1,4-Benzenediol, 2-(3-methyl-3-buten-1-ynyl)-
Reactant of Route 5
Reactant of Route 5
1,4-Benzenediol, 2-(3-methyl-3-buten-1-ynyl)-
Reactant of Route 6
1,4-Benzenediol, 2-(3-methyl-3-buten-1-ynyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.